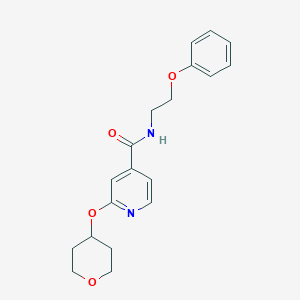
N-(2-phenoxyethyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-phenoxyethyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide, also known as PTIO, is a compound that has been widely used in scientific research due to its unique properties. This compound is a nitric oxide (NO) scavenger and is often used to investigate the role of NO in various biological processes.
Aplicaciones Científicas De Investigación
Hemoglobin Oxygen Affinity Modulation
One significant application is in the modification of hemoglobin's oxygen affinity. Compounds structurally related to N-(2-phenoxyethyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide have been studied for their potential to decrease the oxygen affinity of human hemoglobin A, which can be beneficial in clinical or biological areas such as ischemia, stroke, tumor radiotherapy, blood storage, and as blood substitutes. These allosteric effectors of hemoglobin demonstrate a shift in the oxygen equilibrium curve when incubated with whole blood, indicating their potential utility in managing conditions associated with depleted oxygen supply (Randad et al., 1991).
Molecular Complexes and Crystal Engineering
Another application area is in crystal engineering and the formation of molecular complexes. Studies have shown that isonicotinamide, a compound related to the chemical , can form supramolecular synthons with phenols. These structures are significant for the development of new materials with potential applications in pharmaceutical co-crystals, highlighting the versatility of isonicotinamide derivatives in crystal engineering (Vishweshwar et al., 2003).
Antitumor Activity
N-(2-phenoxyethyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide and its derivatives have also been explored for their potential antitumor applications. For instance, studies on the complexes formed by reactions with PdCl2 and PtCl2 have shown promise in the development of potential antitumor medicines. The synthesis and structural characterization of these complexes provide a foundation for further exploration of their therapeutic potential (Fedorov et al., 2001).
Electrocatalytic Reactions
Compounds related to N-(2-phenoxyethyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide have been utilized as catalysts in electrocatalytic reactions. The electrochemical properties of N-oxyl species, such as TEMPO (tetramethylpiperidine N-oxyl) and PINO (phthalimide N-oxyl), indicate their use in selective oxidation reactions. These reactions are crucial for synthesizing various organic compounds, demonstrating the broad applicability of these compounds in organic synthesis and industrial applications (Nutting et al., 2018).
Antioxidant and Anti-inflammatory Properties
Exposure to phenols and parabens, including those structurally similar to N-(2-phenoxyethyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide, has been studied in the context of oxidative stress and inflammation. Such studies are essential for understanding the environmental and health impacts of widespread use of these compounds in consumer products (Watkins et al., 2015).
Propiedades
IUPAC Name |
2-(oxan-4-yloxy)-N-(2-phenoxyethyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c22-19(21-10-13-24-16-4-2-1-3-5-16)15-6-9-20-18(14-15)25-17-7-11-23-12-8-17/h1-6,9,14,17H,7-8,10-13H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFVHHUKFSDTUFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=NC=CC(=C2)C(=O)NCCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-phenoxyethyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1'-(adamantane-1-carbonyl)spiro[3H-chromene-2,4'-piperidine]-4-one](/img/structure/B2959570.png)
![4-chloro-1H-pyrrolo[2,3-b]pyridin-3-amine dihydrochloride](/img/structure/B2959575.png)
![4-Chloro-7-methylthieno[3,2-D]pyrimidin-2-amine](/img/structure/B2959576.png)
![3-(2-Morpholino-2-oxoethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2959577.png)
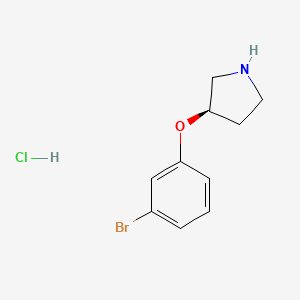
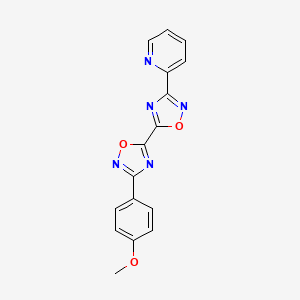
![3-chloro-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2959580.png)
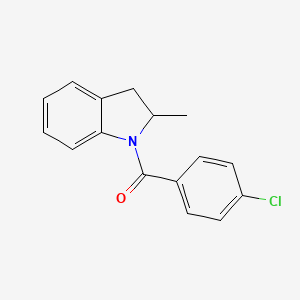
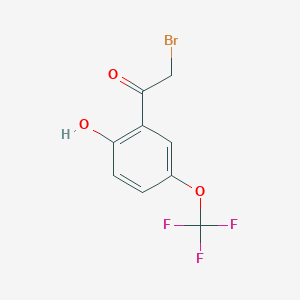
![2-(naphthalen-2-yloxy)-N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2959586.png)
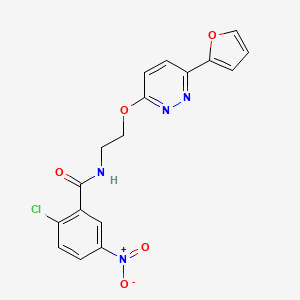
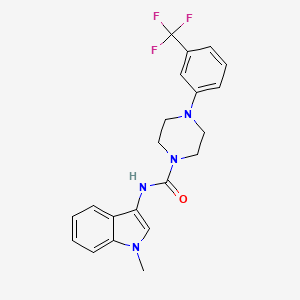
![2-[[1-(3-Fluoro-4-methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]-3-methylpyridine](/img/structure/B2959591.png)
![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(5-methylisoxazol-4-yl)methanone](/img/structure/B2959592.png)